molecular formula C19H19FN2O4S B2606147 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868371-33-9

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2606147
CAS No.: 868371-33-9
M. Wt: 390.43
InChI Key: VRRJWPFWJMXPOX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with an ethyl group at position 3, a fluorine atom at position 4, and a 3,4,5-trimethoxybenzamide moiety at the imine nitrogen. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties and intermolecular interactions, as evidenced by crystallographic studies .

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-5-22-16-12(20)7-6-8-15(16)27-19(22)21-18(23)11-9-13(24-2)17(26-4)14(10-11)25-3/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJWPFWJMXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the ethyl and fluoro substituents. The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s pharmacological properties could make it a candidate for the development of new therapeutic agents.

    Industry: It may find use in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity or selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzothiazole/benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Properties References
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide 3,4,5-trimethoxybenzamide; 3-ethyl, 4-fluoro on benzothiazole 390.4 (calculated) Potential glucosidase inhibition; high polarity due to multiple methoxy groups
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 2-methoxybenzamide; 3-ethyl, 4-fluoro on benzothiazole 330.4 Lower polarity (XLogP3 = 4); simpler substitution pattern
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-methylbenzamide; 3-(2-methoxyphenyl), 4-phenyl on thiazole 392.5 Planar geometry with π-π stacking; no fluorination
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-fluorobenzamide; 3-(2-fluorophenyl), 4-methyl on thienylidene 344.4 Fluorine substitution at both aromatic rings; moderate hydrogen bonding
N-(3-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6a) 3,4,5-trimethoxybenzamide; 3-(3-chloro-4-fluorophenyl), 4-(4-fluorophenyl) 503.9 Enhanced glucosidase inhibition (IC₅₀ = 1.2 µM); dual halogen substitution

Structural and Electronic Differences

  • Substituent Effects: The trimethoxybenzamide group in the target compound increases polarity and hydrogen-bonding capacity compared to simpler analogs like the 2-methoxy derivative (MW 330.4, XLogP3 = 4) .
  • Crystallographic Insights : Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit planar geometries with π-π stacking interactions, whereas fluorinated analogs show deviations due to steric and electronic effects .

Pharmacological Activity

  • Glucosidase Inhibition: The 3,4,5-trimethoxybenzamide moiety correlates with enhanced inhibitory activity. For example, compound 6a (IC₅₀ = 1.2 µM) outperforms non-trimethoxy analogs, suggesting the importance of methoxy group positioning .

Research Findings and Data

Table 2: Comparative Pharmacological and Physicochemical Data

Property Target Compound N-(3-ethyl-4-fluoro...2-methoxybenzamide Compound 6a
Molecular Weight 390.4 330.4 503.9
XLogP3 ~3.5 (estimated) 4.0 4.8
Hydrogen Bond Acceptors 6 4 7
Glucosidase IC₅₀ (µM) Not reported Not reported 1.2
Crystallographic R Factor Not available 0.038 Not available

Key Observations:

  • The target compound’s higher hydrogen-bond acceptor count (6 vs. 4 in simpler analogs) suggests greater solubility in polar solvents .
  • Lack of reported IC₅₀ values for the target compound highlights a research gap compared to well-studied analogs like 6a .

Biological Activity

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer and anti-inflammatory properties.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving benzothiazole derivatives. The structure was confirmed using various techniques including Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect on Apoptosis Mechanism
A4311.5Induces apoptosisInhibition of AKT/ERK pathways
A5492.0Induces apoptosisInhibition of AKT/ERK pathways
H12991.8Induces apoptosisInhibition of AKT/ERK pathways

The compound was shown to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Flow cytometry assays confirmed increased apoptotic cell populations upon treatment with the compound.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. The levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage cell lines treated with the compound. The following table details these findings:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-612045
TNF-α8030

These results indicate that this compound effectively lowers inflammatory cytokine levels in vitro .

Mechanistic Studies

Mechanistic investigations revealed that the compound's anticancer activity is mediated through the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit both AKT and ERK pathways in treated cells. Western blot analysis indicated a decrease in phosphorylated forms of these proteins after treatment with the compound .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer therapy. For instance:

  • Study on Compound B7 : This study identified a related benzothiazole derivative that exhibited similar dual-action properties against cancer and inflammation. It demonstrated significant inhibition of cancer cell proliferation while simultaneously reducing inflammatory markers .
  • Clinical Implications : Given the promising results from preclinical studies, further clinical trials are warranted to evaluate the therapeutic potential of this compound in humans.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzothiazole precursors and activated benzamide derivatives. For example:

  • Step 1: React a 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine derivative with 3,4,5-trimethoxybenzoyl chloride in pyridine under reflux. Pyridine acts as both a solvent and acid scavenger .
  • Step 2: Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and characterize using 1H/13C NMR to confirm amide bond formation and substituent positions .
  • Critical Intermediate Validation: Use IR spectroscopy to detect the C=O stretch (~1650–1700 cm⁻¹) and monitor reaction progress via TLC with UV visualization .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR identifies protons on the benzothiazole ring (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm, singlet). The Z-configuration of the imine bond can be inferred from coupling constants and NOESY correlations .
    • 13C NMR confirms the carbonyl carbon (δ ~165 ppm) and quaternary carbons in the benzothiazole ring .
  • X-ray Crystallography: Resolves the Z-configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions) in the crystal lattice .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported antimicrobial activity data?

Methodological Answer:
Contradictions in bioactivity data (e.g., MIC values) may arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines) for microbial strains, inoculum size, and growth media .
  • Solubility Issues: Use DMSO or cyclodextrin-based carriers to improve compound solubility in aqueous assays .
  • Statistical Analysis: Apply dose-response curves (e.g., IC50 calculations) and ANOVA to compare replicates. Cross-validate with time-kill assays to confirm static vs. cidal effects .

Advanced: What structural modifications could enhance bioactivity based on SAR studies?

Methodological Answer:

  • Methoxy Group Optimization: Replace 3,4,5-trimethoxy with 3,4-dichloro substituents to increase lipophilicity and membrane penetration .
  • Fluorine Substitution: Introduce additional para-fluoro groups on the benzamide to improve metabolic stability and target binding .
  • Heterocycle Hybridization: Fuse the benzothiazole with a triazole ring to exploit synergistic interactions with microbial enzymes (e.g., CYP51) .

Advanced: How do fluorine and methoxy groups influence pharmacokinetic properties?

Methodological Answer:

  • Fluorine: Enhances lipophilicity (logP ↑) and resistance to oxidative metabolism via electron-withdrawing effects, prolonging half-life .
  • Methoxy Groups: Improve solubility via hydrogen bonding but may reduce bioavailability if steric hindrance occurs. Balance by substituting one methoxy with a hydroxyl group .
  • Experimental Validation: Use PAMPA assays for permeability and microsomal stability tests (e.g., rat liver microsomes) to quantify metabolic degradation .

Advanced: What experimental methods confirm the Z-configuration of the benzothiazole imine bond?

Methodological Answer:

  • X-ray Crystallography: Directly visualizes the imine geometry and intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the Z-form .
  • NOESY NMR: Detects spatial proximity between the ethyl group and benzothiazole protons, confirming the synperiplanar arrangement .
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for Z vs. E isomers .

Basic: How is the purity of the compound assessed during synthesis?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Monitor retention times against a reference standard .
  • Elemental Analysis (CHNS): Confirm %C, %H, and %N within ±0.4% of theoretical values .
  • Melting Point: A sharp melting range (e.g., 180–182°C) indicates high crystallinity and purity .

Advanced: What strategies mitigate cytotoxicity while retaining antimicrobial efficacy?

Methodological Answer:

  • Selective Functionalization: Introduce a polyethylene glycol (PEG) spacer to reduce non-specific cellular uptake .
  • Prodrug Design: Mask the amide as an ester (e.g., pivaloyloxymethyl) for targeted hydrolysis in microbial cells .
  • In Silico Toxicity Screening: Use ADMET predictors (e.g., SwissADME) to flag structural alerts (e.g., pan-assay interference groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.